4-Isopropylthiazole
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Description
4-Isopropylthiazole is an important pharmacophore and privileged structure in medicinal chemistry. It encompasses a diverse range of biological activities including antibacterial and antitubercular activity . It is also a key component in the synthesis of various derivatives with potential antimicrobial and antitubercular properties .
Synthesis Analysis
A series of novel 4-isopropylthiazol-4-phenyl-1,2,4-triazol derivatives were synthesized and characterized by spectroscopy, elemental, and mass spectral analysis . These compounds were evaluated for their preliminary in vitro antibacterial, antifungal, and antitubercular activity .Molecular Structure Analysis
The molecular structure of 4-Isopropylthiazole is characterized by the presence of a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms . The isopropyl group attached to the thiazole ring contributes to its unique chemical properties .Chemical Reactions Analysis
The chemical reactions involving 4-Isopropylthiazole primarily include its use as a building block in the synthesis of various derivatives. These derivatives are synthesized through a series of chemical reactions, including acetylation and substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Isopropylthiazole are characterized by its molecular formula C7H9NO2S and molecular weight 171.22 . It is also characterized by its refractive index and boiling point .Safety And Hazards
4-Isopropylthiazole may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Future Directions
Based on the data, substituent ® is a steric and/or restricted position that should be carefully considered in the future design of antitubercular targets . Evaluating the antimicrobial activity of the synthesized 2-(4-isopropylthiazol-2-yl)-5-substituted-1,3,4-oxadiazole derivatives revealed that compounds were more .
properties
IUPAC Name |
4-propan-2-yl-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c1-5(2)6-3-8-4-7-6/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYERPWBBOZARFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropylthiazole |
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